molecular formula C12H8FNO B13271409 2-Fluoro-6-(pyridin-3-yl)benzaldehyde

2-Fluoro-6-(pyridin-3-yl)benzaldehyde

Cat. No.: B13271409
M. Wt: 201.20 g/mol
InChI Key: MYNJUFLRYRRZIT-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyridin-3-yl)benzaldehyde is an organic compound that features a fluorine atom and a pyridinyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-Fluoro-6-(pyridin-3-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyridin-3-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of the fluorine atom . These interactions can influence molecular pathways and biological processes.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-6-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-5-1-4-10(11(12)8-15)9-3-2-6-14-7-9/h1-8H

InChI Key

MYNJUFLRYRRZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=CN=CC=C2

Origin of Product

United States

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